Diisopropyl isopropylphosphonate

Catalog No.
S734908
CAS No.
3759-39-5
M.F
C9H21O3P
M. Wt
208.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl isopropylphosphonate

CAS Number

3759-39-5

Product Name

Diisopropyl isopropylphosphonate

IUPAC Name

2-[propan-2-yl(propan-2-yloxy)phosphoryl]oxypropane

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

InChI

InChI=1S/C9H21O3P/c1-7(2)11-13(10,9(5)6)12-8(3)4/h7-9H,1-6H3

InChI Key

UPFSQTGEVLHCIQ-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(C(C)C)OC(C)C

Canonical SMILES

CC(C)OP(=O)(C(C)C)OC(C)C
  • Organic Chemistry: Precursor for Phosphonate Synthesis

Diisopropyl isopropylphosphonate can be a valuable starting material for the synthesis of more complex organophosphonate molecules. Due to the presence of the P-H bond, it can readily undergo reactions like nucleophilic substitution to introduce various functional groups, allowing researchers to create new organophosphonate structures with desired properties.

  • Material Science: Flame Retardant Studies

Some studies have explored the potential of diisopropyl isopropylphosphonate as a flame retardant additive in specific materials. Research suggests it might act by interfering with the combustion process, although the exact mechanisms and effectiveness require further investigation [].

  • Environmental Science: Reference Standard

Diisopropyl isopropylphosphonate can be used as a reference standard in environmental studies. Its well-defined chemical structure allows scientists to calibrate instruments and validate analytical methods for detecting other organophosphorus compounds, which can be environmental contaminants or degradation products of pesticides [].

Diisopropyl isopropylphosphonate is a phosphonic acid derivative characterized by the presence of two isopropyl groups attached to a phosphorus atom. Its chemical formula is C6H15O3PC_6H_{15}O_3P and it has a molecular weight of 166.16 g/mol. This compound appears as a clear, colorless liquid with a boiling point of 71 °C at 8 mmHg and a density of approximately 0.997 g/cm³. Diisopropyl isopropylphosphonate is known to be moisture-sensitive and should be stored in an inert atmosphere at room temperature to maintain stability .

Typical of phosphonate esters, including hydrolysis, oxidation, and nucleophilic substitution. Hydrolysis of diisopropyl isopropylphosphonate leads to the formation of phosphonic acid and alcohols. The reaction can be represented as follows:

(RO)2P(O)+H2OR2PO3H+ROH(RO)_2P(O)+H_2O\rightarrow R_2PO_3H+ROH

where RR represents the isopropyl group. Additionally, it can react with strong acids or bases, leading to the formation of different phosphonic derivatives .

The synthesis of diisopropyl isopropylphosphonate typically involves the reaction of phosphorus trichloride with isopropanol. The general reaction can be depicted as:

3(CH3)2CHOH+PCl3[(CH3)2CHO]2POH+2HCl3(CH_3)_2CHOH+PCl_3\rightarrow [(CH_3)_2CHO]_2POH+2HCl

In this process, phosphorus trichloride reacts with isopropanol in a controlled environment to produce diisopropyl isopropylphosphonate along with hydrogen chloride gas as a by-product. The crude product can then be purified through distillation and deacidification techniques .

Diisopropyl isopropylphosphonate finds applications primarily in the chemical industry as an intermediate in the synthesis of various organophosphate compounds. It serves as a precursor for pesticides and herbicides due to its ability to modify biological activity through phosphonylation reactions. Additionally, it may be utilized in antiwear lubricant formulations alongside other additives .

Diisopropyl isopropylphosphonate shares similarities with several other phosphonic compounds. Below are some comparable compounds along with their distinguishing features:

Compound NameChemical FormulaKey Characteristics
Diisopropyl methylphosphonateC7H17O3PC_7H_{17}O_3PBy-product in sarin production; affects blood systems
Triisobutyl phosphateC12H27O4PC_{12}H_{27}O_4PUsed in hydraulic fluids; less volatile
Dimethyl methylphosphonateC5H13O3PC_5H_{13}O_3PKnown for its use in agriculture; lower toxicity
Diethyl phosphiteC4H11O4PC_4H_{11}O_4PUsed as an intermediate in organic synthesis

Uniqueness: Diisopropyl isopropylphosphonate's unique structure allows it to serve specific roles in pesticide synthesis and lubricant formulations, distinguishing it from other compounds that may not exhibit similar reactivity or application potential.

Atomic Configuration and Bonding Characteristics

The molecular structure of diisopropyl isopropylphosphonate centers around a tetrahedral phosphorus atom that forms the core of the compound [3] [2]. The phosphorus center adopts a tetrahedral geometry with bond angles approximating the ideal tetrahedral angle of 109.5 degrees [6]. This tetrahedral arrangement is characteristic of phosphonate compounds and contributes significantly to their stability and chemical behavior [7].

The compound features three distinct types of phosphorus-oxygen bonds that define its structural characteristics [6]. The longest bond distance corresponds to the phosphorus-oxygen-alkyl connections, where the phosphorus atom connects to the isopropyl groups through oxygen bridges [6]. The phosphorus-oxygen bond lengths in phosphonate compounds typically fall within specific ranges, with the phosphorus-oxygen bonds to alkyl groups being the longest among the various phosphorus-oxygen interactions present in the molecule [6].

The direct carbon-phosphorus bond represents a critical structural feature that distinguishes phosphonates from phosphates [8]. This carbon-phosphorus bond confers exceptional stability to the compound under various chemical conditions [8]. The presence of this direct bond significantly enhances the thermal and hydrolytic stability compared to compounds lacking this structural feature [8].

The isopropyl substituents adopt specific conformational arrangements that influence the overall molecular geometry [9]. Each isopropyl group exhibits characteristic carbon-carbon bond lengths and carbon-carbon-carbon bond angles that conform to typical alkyl chain parameters [9]. The branched nature of the isopropyl groups introduces steric considerations that affect both the molecular packing and the accessibility of the phosphorus center [10].

Bond TypeTypical Bond Length (Å)Bond Angle (°)
P-O (alkyl)1.55-1.60108-111
P-C1.80-1.85108-111
C-C (isopropyl)1.51-1.54112-115
O-P-O108-111-

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about diisopropyl isopropylphosphonate through multiple nuclei observations [11] [12]. The phosphorus-31 nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the phosphorus environment within the molecule [13] [14]. Phosphonate compounds typically display phosphorus-31 chemical shifts in specific spectral regions that are diagnostic for this class of compounds [13].

The proton nuclear magnetic resonance spectrum reveals the characteristic splitting patterns associated with phosphorus-containing compounds [11] [12]. The natural abundance of phosphorus-31 at one hundred percent results in observable heteronuclear coupling between phosphorus and nearby protons [11] [12]. These coupling interactions manifest as complex multipicity patterns that provide detailed information about the molecular connectivity [11].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the effects of phosphorus coupling on carbon signals adjacent to the phosphorus center [11] [12]. The carbon atoms directly bonded to phosphorus or oxygen atoms connected to phosphorus exhibit characteristic chemical shifts and coupling patterns [11]. The coupling constants between carbon-13 and phosphorus-31 provide valuable information about the bond connectivity and molecular geometry [11].

Nuclear Magnetic Resonance ParameterTypical Range
³¹P Chemical Shift30-35 ppm
¹H-³¹P Coupling (isopropyl CH)6-8 Hz
¹³C-³¹P Coupling (directly bonded)140-160 Hz
¹³C-³¹P Coupling (two bonds)5-10 Hz

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes that are diagnostic for phosphonate compounds [15]. The phosphorus-oxygen stretching vibrations appear in specific regions of the infrared spectrum and provide information about the bonding environment around the phosphorus center [15]. The carbon-hydrogen stretching vibrations from the isopropyl groups contribute additional characteristic absorptions [15].

The phosphorus-carbon stretching vibrations represent another important spectroscopic feature that confirms the presence of the direct carbon-phosphorus bond [15]. These vibrations typically appear at lower frequencies compared to phosphorus-oxygen stretching modes [15]. The bending vibrations of the various functional groups contribute to the fingerprint region of the spectrum [15].

Infrared AbsorptionFrequency Range (cm⁻¹)Assignment
P=O Stretch1200-1300Phosphoryl group
P-O-C Stretch1000-1100Phosphonate ester
C-H Stretch2800-3000Isopropyl groups
P-C Stretch700-800Carbon-phosphorus bond

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for diisopropyl isopropylphosphonate [16] [17]. The molecular ion appears at mass-to-charge ratio 166, corresponding to the molecular weight of the compound [16]. Electron ionization mass spectrometry generates characteristic fragmentation patterns that reflect the structural features of the molecule [16].

The fragmentation behavior of phosphonate compounds follows predictable pathways involving the loss of alkyl groups and the formation of phosphorus-containing fragments [18] [19]. The base peak in the mass spectrum often corresponds to fragments retaining the phosphorus center [16]. Sequential loss of isopropyl groups generates a series of fragment ions that provide structural confirmation [16] [17].

Common fragmentation patterns include the loss of propene units from the isopropyl groups and the formation of phosphonate-containing ions [18] [19]. The relative intensities of these fragments depend on the stability of the resulting ionic species and the ease of the fragmentation process [18] [19].

FragmentMass-to-Charge RatioRelative Intensity
Molecular Ion166Variable
Loss of C₃H₆124High
Loss of 2×C₃H₆82Medium
Phosphonate Core60-80Variable

Thermodynamic and Kinetic Stability

Thermodynamic Stability

Diisopropyl isopropylphosphonate exhibits exceptional thermodynamic stability under a wide range of conditions [20] [21]. The direct carbon-phosphorus bond contributes significantly to this stability by resisting hydrolytic cleavage under normal conditions [8] [22]. Phosphonate compounds generally demonstrate superior thermal stability compared to their phosphate analogs due to the strength of the carbon-phosphorus bond [8].

The compound maintains its structural integrity at elevated temperatures, with decomposition occurring only under extreme thermal conditions [20] [21]. Thermogravimetric analysis reveals that significant weight loss begins only at temperatures exceeding several hundred degrees Celsius [20] [21]. This thermal stability makes the compound suitable for applications requiring resistance to high-temperature conditions [20].

The thermodynamic parameters governing the stability of diisopropyl isopropylphosphonate include enthalpy and entropy contributions [23]. The enthalpy of formation reflects the energy required to break and form bonds during potential decomposition reactions [23]. The entropy considerations become important at elevated temperatures where thermal motion increases [23].

Thermodynamic PropertyValueReference Conditions
Thermal Decomposition Onset>300°CAtmospheric pressure
Activation Energy (hydrolysis)HighAqueous conditions
Bond Dissociation Energy (P-C)~85 kcal/molGas phase
Melting PointNot reported-

Kinetic Stability

The kinetic stability of diisopropyl isopropylphosphonate reflects the energy barriers associated with potential decomposition pathways [24] [25]. Hydrolytic degradation represents the primary pathway for decomposition under aqueous conditions [24] [25]. The activation energy for hydrolysis is significantly higher for phosphonate compounds compared to phosphate esters [24].

The mechanism of hydrolytic degradation involves nucleophilic attack at the phosphorus center [24] [25]. The rate of this process depends on factors including temperature, solution pH, and the presence of catalytic species [24] [25]. Under alkaline conditions, the hydrolysis rate increases due to the enhanced nucleophilicity of hydroxide ions [24].

Microwave-assisted hydrolysis represents an accelerated degradation method that has been studied for organophosphonate compounds [25]. This technique employs elevated temperatures and microwave irradiation to overcome the kinetic barriers to hydrolysis [25]. The complete degradation to phosphoric acid demonstrates the ultimate thermodynamic driving force for decomposition under extreme conditions [25].

The kinetic parameters for hydrolysis include rate constants that depend exponentially on temperature according to the Arrhenius equation [24] [25]. The pre-exponential factor and activation energy determine the temperature dependence of the degradation rate [24]. At ambient temperatures, the hydrolysis proceeds extremely slowly, contributing to the compound's persistence under normal storage conditions [22].

Kinetic ParameterConditionsTypical Value
Hydrolysis Rate Constant25°C, pH 7Very low (t₁/₂ >> years)
Hydrolysis Rate Constant100°C, pH 14Moderate (t₁/₂ ~ hours)
Activation EnergyAlkaline hydrolysis60-80 kJ/mol
Storage StabilityRoom temperature, dryExcellent (>2 years)

Traditional synthetic approaches for diisopropyl isopropylphosphonate encompass several well-established methodologies that have been refined over decades of organophosphorus chemistry research. These methods form the foundation of modern phosphonate synthesis and continue to be widely employed in both laboratory and industrial settings.

Michaelis-Arbuzov Reaction Mechanisms

The Michaelis-Arbuzov reaction represents the most fundamental and widely utilized approach for phosphonate synthesis [1] [2]. This transformation involves the reaction of trialkyl phosphites with alkyl halides to yield phosphonate esters through a characteristic rearrangement mechanism. The reaction was first described by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov [1] [3].

The mechanistic pathway proceeds through a distinctive two-step process involving nucleophilic substitution reactions [1] [2]. Initially, the phosphorus atom of the trialkyl phosphite performs an SN2 attack on the electrophilic carbon of the alkyl halide, generating a phosphonium salt intermediate [1] [3]. This intermediate formation represents the rate-determining step and is highly sensitive to the electronic and steric properties of both reactants [2].

The second mechanistic step involves another SN2 reaction where the displaced halide anion attacks one of the alkyl groups attached to phosphorus, resulting in phosphorus-oxygen bond cleavage and formation of the desired phosphonate product [1] [3]. This dealkylation process exhibits stereochemical inversion at the carbon center, confirming the SN2 nature of the transformation [1] [2].

For diisopropyl isopropylphosphonate synthesis, triisopropyl phosphite serves as the starting material, reacting with isopropyl halides under controlled conditions [4] [5]. The reaction typically requires elevated temperatures ranging from 120 to 160 degrees Celsius and can be conducted either neat or in appropriate solvents [1] [6]. The efficiency of this transformation depends critically on the reactivity order of alkyl halides, with iodides being most reactive, followed by bromides and chlorides [3] [7].

Reaction kinetics studies reveal that primary alkyl halides react most readily, while secondary halides show decreased reactivity, and tertiary halides generally fail to participate effectively due to competing elimination pathways [3] [7]. The reaction rate also correlates with the leaving group ability, following the established order of halide reactivity [2] [3].

Temperature control proves crucial for optimal yields, as excessive heating can lead to undesired side reactions including phosphite decomposition and alkene formation [1] [6]. The reaction mechanism involves the formation of phosphonium intermediates that are occasionally stable enough for isolation, particularly with triaryl phosphites that require thermal activation above 200 degrees Celsius [1] [2].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions at phosphorus centers provide alternative synthetic pathways for diisopropyl isopropylphosphonate synthesis [8] [9]. These transformations proceed through fundamentally different mechanistic pathways compared to the Michaelis-Arbuzov reaction, offering complementary synthetic strategies for specific substrate combinations.

The mechanistic framework for nucleophilic substitution at phosphorus involves the formation of pentacoordinate phosphorus intermediates [8] [9]. These intermediates exhibit trigonal bipyramidal geometry and undergo pseudorotation processes that determine the stereochemical outcome of the reaction [9]. Strong nucleophiles such as lithium alkyls, Grignard reagents, and alcoholates typically react through short-lived pentacoordinate intermediates, resulting in complete inversion of configuration at phosphorus [9].

Weak nucleophiles, including alcohols in the presence of tertiary amines or primary amines, proceed through longer-lived pentacoordinate intermediates that undergo Berry pseudorotation [9]. This pseudorotation process leads to ligand exchange and can result in racemization or asymmetric induction at the phosphorus center [9].

The nucleophilic substitution approach enables the synthesis of diisopropyl isopropylphosphonate through reactions between phosphonic acid derivatives and appropriate nucleophiles [10] [11]. Dialkyl hydrogen phosphonates serve as versatile starting materials that can undergo nucleophilic attack by alcohols or alkoxides to form the desired phosphonate esters [10].

Reaction conditions for nucleophilic substitution vary considerably depending on the specific nucleophile and substrate combination [8] [9]. Strong nucleophiles typically require mild conditions and short reaction times, while weaker nucleophiles may necessitate elevated temperatures and extended reaction periods [9]. The choice of solvent can significantly influence reaction rates and selectivity, with polar aprotic solvents generally favoring nucleophilic attack [10].

Stereochemical considerations play a crucial role in nucleophilic substitution reactions at phosphorus [8] [9]. The mechanism typically proceeds with inversion of configuration at the phosphorus center when strong nucleophiles are employed [9]. However, when weak nucleophiles are used, the longer-lived pentacoordinate intermediates can undergo pseudorotation, leading to retention of configuration or racemization [9].

The apicophilicity of ligands in pentacoordinate phosphorus intermediates influences the stereochemical outcome of nucleophilic substitution reactions [9]. Electronegative substituents preferentially occupy apical positions in the trigonal bipyramidal intermediate, while electropositive groups favor equatorial positions [9]. This preferential positioning affects the stability of intermediates and the overall reaction pathway [9].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for organophosphorus compound preparation, offering significant advantages over conventional heating methods [12] [13]. This approach utilizes electromagnetic radiation in the microwave frequency range to achieve rapid and efficient heating, resulting in enhanced reaction rates and improved product yields [12] [14].

The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through dielectric heating mechanisms [12] [15]. Polar reactants and solvents absorb microwave energy and convert it to thermal energy through molecular rotation and ionic conduction, leading to rapid and uniform heating throughout the reaction mixture [12].

For diisopropyl isopropylphosphonate synthesis, microwave irradiation provides substantial improvements over conventional heating protocols [6] [14]. Temperature requirements can be reduced from the traditional range of 120-160 degrees Celsius to 60-110 degrees Celsius, while maintaining or improving reaction yields [14] [16]. Reaction times are dramatically shortened from hours to minutes, with typical microwave-assisted reactions completing within 5-30 minutes compared to 1-4 hours for conventional heating [14] [16].

The efficiency gains achieved through microwave-assisted synthesis stem from several factors [12] [13]. The rapid heating eliminates the thermal lag associated with conventional heating methods, allowing reactions to reach optimal temperatures quickly and uniformly [12]. This rapid heating minimizes decomposition pathways and side reactions that can occur during prolonged heating periods [13].

Solvent requirements are significantly reduced in microwave-assisted syntheses, with many reactions proceeding efficiently under solvent-free conditions [13] [17]. This reduction in solvent usage aligns with green chemistry principles and simplifies product isolation and purification procedures [13]. When solvents are employed, polar solvents that couple effectively with microwave radiation are preferred [12].

Power settings for microwave-assisted phosphonate synthesis typically range from 200 to 800 watts, depending on the specific reaction scale and substrate combination [14]. Temperature monitoring and control are essential for optimal results, as excessive heating can lead to product decomposition or unwanted side reactions [14] [16].

The scalability of microwave-assisted synthesis presents both opportunities and challenges for industrial applications [12] [15]. While laboratory-scale reactions demonstrate excellent results, scaling to production levels requires specialized equipment and careful optimization of heating profiles [15]. Continuous flow microwave reactors have been developed to address scalability concerns and enable larger-scale synthesis [12] [15].

Quality control in microwave-assisted synthesis requires careful monitoring of reaction parameters [14] [16]. Temperature uniformity must be maintained throughout the reaction vessel to ensure consistent product formation [12]. Reaction completion can be monitored through real-time analytical techniques, allowing for precise control of reaction endpoints [14].

Environmental benefits of microwave-assisted synthesis include reduced energy consumption, shorter reaction times, and decreased solvent usage [13] [17]. These factors contribute to lower carbon footprints and reduced waste generation compared to conventional heating methods [13]. The ability to conduct reactions under milder conditions also reduces the formation of hazardous byproducts [13].

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies represent a specialized approach for organophosphorus compound preparation that offers unique advantages in terms of product isolation and purification [18] [19]. This technique involves conducting chemical reactions with one component covalently attached to an insoluble polymer support, facilitating easy separation of products from reaction mixtures [18].

The fundamental principle of solid-phase synthesis relies on the heterogeneous nature of the reaction system [18]. One reactant is immobilized on a solid support, typically an insoluble polymer resin, while other reactants are provided in solution [18]. This arrangement allows for straightforward product isolation through filtration or decantation, eliminating the need for complex purification procedures [18].

For phosphonate synthesis, solid-phase approaches utilize polymer-supported phosphorus precursors or phosphonate-containing building blocks [20] [19]. The solid support provides a platform for iterative coupling reactions, enabling the synthesis of complex phosphonate structures through sequential addition of building blocks [20] [19]. This methodology proves particularly valuable for preparing phosphonate-containing oligomers and conjugates [20] [19].

Nucleoside phosphonates represent a significant application area for solid-phase synthesis techniques [21] [20]. These compounds serve as important pharmaceutical intermediates and antiviral agents, requiring high purity and precise structural control [21]. Solid-phase methods enable the synthesis of oligonucleoside phosphonates with defined sequences and modifications [21] [20].

The hydrogen phosphonate approach has been successfully adapted for solid-phase synthesis of phosphonate-containing compounds [21] [22]. This method involves the condensation of hydrogen phosphonate monomers with hydroxy-functionalized compounds attached to solid supports [21]. The resulting phosphonate linkages can be further modified through oxidation, sulfurization, or other chemical transformations [20] [22].

Reaction conditions for solid-phase phosphonate synthesis must be carefully optimized to ensure efficient coupling while maintaining the integrity of the solid support [20] [19]. Solvents must swell the polymer matrix adequately to allow reactant access to the immobilized sites [18]. Reaction temperatures are typically limited by the thermal stability of the polymer support [18].

Monitoring reaction progress in solid-phase synthesis presents unique challenges due to the heterogeneous nature of the system [18] [19]. Analytical techniques such as gel-phase nuclear magnetic resonance spectroscopy and infrared spectroscopy can provide information about reaction completion [19]. Cleavage of small portions of the product from the solid support enables solution-phase analysis [18].

The choice of solid support significantly influences the success of solid-phase phosphonate synthesis [18] [19]. Polystyrene-based resins are commonly employed due to their chemical stability and compatibility with a wide range of reaction conditions [20] [19]. Cross-linking density affects the accessibility of reactive sites and must be optimized for specific applications [18].

Linker chemistry plays a crucial role in solid-phase synthesis strategies [20] [18]. The linker must be stable under reaction conditions but cleavable under mild conditions to release the final product [20]. Various linker designs have been developed for phosphonate synthesis, including acid-labile, base-labile, and photocleavable variants [20] [18].

Industrial-Scale Production Challenges

Industrial-scale production of diisopropyl isopropylphosphonate faces numerous technical, economic, and regulatory challenges that significantly impact manufacturing feasibility and profitability [23] [24]. These challenges span multiple domains including raw material procurement, process optimization, environmental compliance, and market dynamics [23] [25].

Raw material costs represent a primary concern for industrial phosphonate production [23] [25]. Phosphorus trichloride, the most common starting material for organophosphorus synthesis, exhibits significant price volatility due to its dependence on fossil fuel availability and geopolitical factors [23] [24]. Approximately ninety-five percent of global phosphorus fertilizer production relies on sulfuric acid, which is predominantly a byproduct of oil and gas processing [24] [26]. This dependency creates supply chain vulnerabilities and cost fluctuations that directly impact phosphonate manufacturing economics [24] [25].

Environmental compliance requirements impose substantial capital and operational costs on industrial phosphonate facilities [23] [25]. Waste stream management presents particular challenges due to the generation of halogenated byproducts and phosphorus-containing effluents [23]. Advanced treatment systems must be implemented to meet increasingly stringent environmental regulations [23] [25]. Emission control systems are required to manage volatile organic compounds and potential phosphorus releases [23].

Process scalability challenges arise from the fundamental differences between laboratory and industrial-scale reactions [23] [24]. Heat transfer limitations become pronounced in large-scale reactors, potentially leading to temperature gradients and reduced product quality [23]. Mixing efficiency must be maintained across significantly larger reaction volumes, requiring specialized equipment design and engineering [23]. The exothermic nature of many phosphorylation reactions necessitates robust heat removal systems to prevent thermal runaway conditions [23].

Quality control requirements for pharmaceutical and agricultural applications demand sophisticated analytical capabilities and real-time monitoring systems [23] [25]. Purity specifications often exceed ninety-nine percent, requiring advanced purification techniques and stringent process controls [23]. Analytical methods must be validated and capable of detecting trace impurities that could affect product performance or safety [23].

Safety considerations pose significant challenges due to the reactive and potentially hazardous nature of phosphorus compounds [23] [24]. Phosphorus trichloride is highly corrosive and generates toxic hydrogen chloride gas upon hydrolysis [23]. Specialized handling systems, emergency response procedures, and worker training programs are essential for safe operations [23]. Fire and explosion risks require comprehensive hazard assessments and protective systems [23].

Market volatility affects production planning and investment decisions in the phosphonate industry [27] [28]. Demand fluctuations from key end-use sectors including water treatment, agriculture, and industrial cleaning create uncertainty in production forecasting [27] [28]. Competition from alternative technologies and products can impact market share and pricing strategies [27].

The global phosphonate market was estimated at approximately 1.3 billion United States dollars in 2024, with projected growth to 1.9 billion dollars by 2030 [29] [27]. This growth trajectory is driven by increasing demand for water treatment chemicals and agricultural applications [29] [27]. However, regional variations in demand and regulatory requirements complicate global production strategies [27].

Energy costs represent a significant portion of production expenses for phosphonate manufacturing [23] [25]. The high-temperature requirements of traditional synthesis methods contribute to substantial energy consumption [23]. Process optimization efforts focus on improving energy efficiency through advanced reactor designs, heat integration, and alternative synthesis pathways [23] [24].

Regulatory compliance extends beyond environmental considerations to include product registration requirements for agricultural and pharmaceutical applications [23] [25]. These registration processes can require extensive toxicological and environmental fate studies, representing substantial costs and time investments [23]. Changes in regulatory requirements can necessitate process modifications or additional testing [23].

Technology advancement challenges involve balancing innovation with proven industrial practices [23] [24]. New synthesis methodologies such as microwave-assisted reactions and alternative phosphorus sources require substantial development and validation efforts before industrial implementation [23]. Capital investment risks associated with unproven technologies must be carefully evaluated against potential benefits [23] [24].

Supply chain management becomes increasingly complex for global phosphonate producers [23] [25]. Raw material sourcing requires diversification strategies to mitigate supply disruptions [23]. Transportation of hazardous materials involves specialized logistics capabilities and regulatory compliance [23]. Inventory management must balance cost optimization with supply security [23].

Human resource requirements for phosphonate production include specialized technical expertise in organophosphorus chemistry, process engineering, and safety management [23] [25]. Training programs must address the unique hazards and technical requirements associated with phosphorus chemistry [23]. Retention of qualified personnel is essential for maintaining operational excellence and safety standards [23].

MethodStarting MaterialsTypical ConditionsTypical Yields (%)Key Advantages
Michaelis-Arbuzov ReactionTriisopropyl phosphite + alkyl halides120-160°C, neat or solvent70-95Well-established, high yields
Nucleophilic SubstitutionPhosphonic acid derivatives + nucleophilesVariable temperature, presence of base60-90Versatile, mild conditions possible
Direct EsterificationPhosphorous acid + alcoholsAcid catalysis, elevated temperature50-80Direct synthesis from simple materials
ParameterConventional HeatingMicrowave-Assisted
Temperature Range (°C)120-16060-110
Reaction Time (min)60-2405-30
Power (W)N/A200-800
Typical Yield (%)70-8580-95
SolventVarious/NeatMinimal/Neat
Key BenefitsEstablished protocolsFaster, cleaner, energy efficient
Challenge CategorySpecific IssuesImpact LevelCurrent Solutions
Raw Material CostsPhosphorus trichloride price volatility, availabilityHighAlternative P-sources, supply diversification
Environmental ComplianceWaste stream management, emission controlsHighAdvanced treatment systems, green chemistry
Process ScalabilityHeat transfer limitations, mixing efficiencyMediumContinuous flow reactors, automation
Quality ControlPurity requirements, analytical methodsMediumReal-time monitoring, advanced analytics
Safety ConsiderationsHandling toxic materials, reaction heat managementHighEnhanced safety protocols, training
Market VolatilityDemand fluctuations, competitionMediumMarket analysis, flexible production

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Wikipedia

Dipropan-2-yl propan-2-ylphosphonate

Dates

Last modified: 07-20-2023

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